Angelicin

Catalog No.
S588624
CAS No.
523-50-2
M.F
C11H6O3
M. Wt
186.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Angelicin

CAS Number

523-50-2

Product Name

Angelicin

IUPAC Name

furo[2,3-h]chromen-2-one

Molecular Formula

C11H6O3

Molecular Weight

186.16 g/mol

InChI

InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H

InChI Key

XDROKJSWHURZGO-UHFFFAOYSA-N

Solubility

In water, 20 mg/L
Very slightly soluble in water (20 mg/L)
Soluble in methanol and ethanol

Synonyms

Furo[2,3-h]chromen-2-one; 2-Oxo-(2H)-furo(2,3-H)-1-benzopyran; Isopsoralen

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3

Anti-Cancer Properties

Studies have shown that angelicin exhibits anti-cancer properties against various cancer cell lines. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways []. Additionally, angelicin exhibits a higher degree of tubulin polymerization inhibition compared to psoralen, another furanocoumarin, potentially disrupting cell division and proliferation [].

Bone Remodeling and Regeneration

Angelicin shows promise in promoting bone formation and regeneration. Research indicates that it stimulates the activity of osteoblasts, cells responsible for bone formation, and increases the expression of osteogenic markers, suggesting its potential application in treating conditions like osteoporosis []. Additionally, angelicin demonstrates pro-chondrogenic effects, potentially aiding in cartilage repair [].

Anti-Inflammatory Activity

Angelicin exhibits anti-inflammatory properties, potentially offering benefits for various inflammatory diseases. Studies suggest it can suppress the expression and release of pro-inflammatory cytokines, molecules that contribute to inflammation, in various cell types []. This activity suggests its potential application in treating inflammatory conditions like arthritis and neurodegenerative diseases [].

Other Potential Applications

Angelicin's diverse bioactivities extend beyond the aforementioned areas. Research suggests potential applications in:

  • Antiviral activity: Studies indicate angelicin may possess antiviral properties against certain viruses [].
  • Erythroid differentiation: Angelicin shows promise in promoting the differentiation of red blood cell precursors, potentially beneficial for treating conditions like sickle cell anemia [].

Angelicin, chemically known as 2H-furo[2,3-h]chromene-2-one, is a naturally occurring organic compound classified as an angular furanocoumarin. It is primarily found in plants belonging to the Apiaceae and Fabaceae families, such as Bituminaria bituminosa and Psoralea grandulosa. Structurally, angelicin consists of a fused benzopyranone and furan moiety, which contributes to its unique properties. The compound exhibits a skin permeability coefficient (Log Kp) of -2.46 and shows maximum absorption at 300 nm .

  • Antimicrobial activity: Studies indicate angelicin's antibacterial effects against both Gram-positive and Gram-negative bacteria [].
  • Anticancer properties: Angelicin's ability to induce cell death (apoptosis) in cancer cells is being explored [].
  • Anti-inflammatory effects: Research suggests angelicin might possess anti-inflammatory properties [].

Angelicin can exhibit some hazardous properties:

  • Cytotoxicity: Studies show angelicin can be cytotoxic (toxic to cells) at higher concentrations [].
  • Photosensitivity: As a photosensitive compound, angelicin exposure combined with UV light may cause skin irritation [].
, particularly under photochemical conditions. It can undergo photocycloaddition with pyrimidines like thymine and cytosine, forming monoadducts. The double bonds involved in this reaction are located at the 3,4 and 4',5' positions. Unlike other furanocoumarins, angelicin primarily forms monoadducts rather than cross-links, leading to lower phototoxicity compared to compounds like psoralen .

Additionally, angelicin can react with unsaturated fatty acids through both aerobic and anaerobic pathways. Aerobic reactions lead to lipid peroxidation, while anaerobic conditions facilitate the conjugation of angelicin with fatty acid chains such as linolenic acid .

Angelicin exhibits a wide range of biological activities. It has demonstrated anti-cancer properties across multiple cell lines by triggering both intrinsic and extrinsic apoptotic pathways . The compound also shows significant effects on osteogenesis and chondrogenesis, enhancing the expression of pro-osteogenic markers and activating pathways such as TGF-β/BMP and Wnt/β-catenin . Furthermore, angelicin has been reported to possess antiviral effects against viruses like murine herpesvirus-68, inhibiting viral replication and gene expression .

In terms of safety profile, studies indicate that angelicin can induce toxic reactions in animal models at higher doses, suggesting careful consideration in therapeutic applications .

Angelicin's unique properties lend it to various applications:

  • Natural Pesticide: Due to its phototoxic properties, angelicin is utilized as a natural pesticide.
  • Disinfectant: Its antimicrobial activity also makes it suitable for use in disinfectants.
  • Pharmaceuticals: Owing to its biological activities, particularly anti-cancer and antiviral properties, angelicin is being explored for potential therapeutic applications .

Interaction studies reveal that angelicin binds effectively with several biological targets:

  • Estrogen Receptor Alpha (ERα): Binding energy of -12.01 kcal/mol indicates strong interaction.
  • Progesterone Receptor (PR): Binding energy of -11.63 kcal/mol.
  • Epidermal Growth Factor Receptor (EGFR): Binding energy of -12.60 kcal/mol.
  • Mammalian Target of Rapamycin (mTOR): Binding energy of -13.64 kcal/mol.

These interactions suggest that angelicin may modulate various signaling pathways involved in cancer progression and other diseases .

Angelicin shares structural similarities with other furanocoumarins but exhibits unique characteristics:

CompoundStructure TypePhototoxicityBiological Activity
AngelicinAngular FuranocoumarinLowerAnti-cancer, antiviral
PsoralenLinear FuranocoumarinHigherAnti-cancer, phototherapy
BergaptenLinear FuranocoumarinModerateAntimicrobial
XanthotoxinLinear FuranocoumarinHigherAntimicrobial

Angelicin's lower phototoxicity compared to psoralen makes it a safer alternative for therapeutic uses while retaining significant biological activity .

Physical Description

Solid; [MSDSonline]
Solid

Color/Form

White crystalline solid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

186.031694049 g/mol

Monoisotopic Mass

186.031694049 g/mol

Boiling Point

360.00 to 362.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

LogP

2.08 (LogP)
log Kow = 2.08
2.08

Odor

Slight hay-like odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

140 °C
138 - 139.5 °C

UNII

CZZ080D7BD

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (95%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isopsoralen, also known as angelicin, is a white crystalline solid with a slight hay-like odor. It has low solubility in water. Isopsoralen is found in some plants, such as angelica, parsnip, and hogweed. USE: Isopsoralen is used in medical research due to its possible medicinal properties for treating certain skin conditions, such as psoriasis. EXPOSURE: Workers who use isopsoralen may have direct skin contact, especially workers involved in the extraction of isopsoralen from plant sources. Workers who handle plants and plants parts containing isopsoralen may be exposed through skin contact. The general population may be exposed by skin contact and consumption of plants containing isopsoralen. Isopsoralen released to air will be in or on particles that eventually fall to the ground. Isopsoralen will be broken down in air by sunlight and by ozone. It is expected to move through soil. It will not move into air from moist soil and water surfaces. Isopsoralen is not expected to build up in fish. RISK: Skin redness and darkening of skin in humans has been reported following application of isopsoralen in combination with sunlight or ultraviolet-A irradiation. No additional data on the potential toxic effects of isopsoralen in humans are available. Strong tranquilizing, anticonvulsant and central nervous system effects have been observed in laboratory animals following exposure to high oral doses of isopsoralen. Decreases in body weight, altered metabolism, and damage to the liver, pancreas, and reproductive organs were observed in some laboratory animals following repeated exposure to low oral doses of isopsoralen. Skin tumors were not observed in laboratory animals following repeated skin application of isopsoralen. However, skin tumors were induced in laboratory animals following repeated exposure to isopsoralen in combination with ultraviolet radiation. Data on the potential for isopsoralen to cause infertility, abortion, or birth defects in laboratory animals were not available. The International Agency for Research on Cancer determined that data are inadequate for an assessment of the human carcinogenic potential of isopsoralen. This is based on no human data, inadequate evidence of cancer in animals following exposure to isopsoralen alone, and limited evidence for cancer in animals when exposed to isopsoralen combined with ultraviolet A radiation. The potential for isopsoralen to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ BACKGROUND: Modern studies have shown that psoralen has a significant inhibitory effect on tumor growth in a variety of animals and humans. OBJECTIVE: To obtain coumarin compounds - psoralen and isopsoralen - from traditional Chinese medicine Psoralea corylifolia L. using chromatographic techniques and isolation and purification methods, and to observe the transplanted tumor growth inhibitory effects and adverse reactions of psoralen and isopsoralen in nude rats with osteosarcoma. METHODS: Dried ripe fruits of Psoralea corylifolia L. were taken as the raw material to prepare crude extract of Psoralea corylifolia L. by ethanol reflux method. Column chromatography was used to isolate the crude extract; compounds were structurally identified based on (1)H-NMR, (13)C-NMR spectra, the two compounds were identified as psoralen andisopsoralen, and their contents were 99.7% and 99.6, respectively. Nude rat model of osteosarcoma was established; the rats were randomized into: normal saline group, psoralen low- and high-dose groups, isopsoralen low- and high-dose groups, and cisplatin group. Osteosarcoma volume and weight inhibition rates in nude rats in each group were observed; radioimmunoassay was used to determine the serum alkaline phosphatase activity; peripheral blood cell and bone marrow nucleated cell counts were determined; light microscopy was used to observe heart, liver, spleen, lung, kidney, and tumor histopathology; and electron microscopy was used to observe the fine structure of tumor cells. RESULTS: Tumor volume inhibition rates were 43.75% and 40.18%, respectively, in the psoralen and isopsoralen low-dose groups, and tumor weight inhibition rates were 38.83% and 37.77%. Tumor volume inhibition rates were 67.86% and 66.96%, respectively, in the psoralen and isopsoralen high-dose groups, and tumor weight inhibition rates were 49.47% and 47.87%. Psoralen and ispsoralen markedly lowered serum AKP level. Psoralen and isopsoralen induced apoptosis or necrosis of osteosarcoma. After administration of high doses of psoralen and isopsoralen, toxic reactions such as writhing, lassitude, and hypoactivity were seen. Kidney histopathology showed tubulointerstitial dilatation and congestion, and inflammatory cell aggregation in the renal intercellular space. Psoralen and isopsoralen did not cause any significant toxic side effects to the bone marrow, or other organs such as heart, lung, liver, and spleen. CONCLUSION: Psoralen and isopsoralen have growth inhibitory effects on transplanted tumor in nude rats with osteosarcoma, and can induce tumor cell apoptosis or necrosis, without significant toxic effects.
/EXPL THER/ Angelicin, a furocoumarin found in Psoralea corylifolia L. fruit, has been reported to have anti-inflammatory activity. The purpose of this study was to determine the protective effects of angelicin on allergic asthma induced by ovalbumin (OVA) in mice. Mice were sensitized to OVA (on days 0 and 14) and challenged with OVA three times (on days 21 to 23). Angelicin (2.5, 5, 10 mg/kg) was given intraperitoneally 1 hr before OVA treatment after the initial OVA sensitization. The production of IL-4, IL-5, and IL-13 in BALF and IgE in the serum were measured by ELISA. Lung histological changes were detected by using hematoxylin and eosin (H&E) stain. The results showed that angelicin significantly inhibited inflammatory cells infiltration into the lungs. Histological studies showed that angelicin significantly attenuated OVA-induced lung injury. Meanwhile, treatment of angelicin dose-dependently inhibited OVA-induced the production of IL-4, IL-5, and IL-13 in BALF and IgE in the serum. Furthermore, angelicin was found to inhibit airway hyperresponsiveness and NF-kB activation. In conclusion, our results suggested that angelicin inhibited allergic airway inflammation and hyperresponsiveness by inhibiting NF-kB activation.
/EXPL THER/ Isopsoralen is a type of furocoumarin that exhibits estrogen-like activities. The aim of this study was to determine the estrogen-like neuroprotection of isopsoralen in an animal model of spinal cord injury (SCI). Results indicated that isopsoralen (intraperitoneal injection of 5 and 10 mg/kg per day for two weeks) significantly enhanced the hindlimb locomotor functions of mice with SCI, as revealed in the BMS score and angle of inclined plane tests. Morphological data showed that isopsoralen significantly attenuated the injury of the gray matter of spinal cord and induced the up-regulation of ERa levels. The neuroprotective effects of isopsolaren were blocked by the ERa antagonist MPP (0.3 mg/kg), but not by the ERbeta receptor antagonist PHTPP (0.3 mg/kg). Isopsolaren treatment increased phosphorylated PI3K and AKT (P-PI3K and P-AKT) in the spinal cord of SCI mice and showed a significant anti-apoptotic activity. These results suggest that isopsoralen performs estrogen-like neuroprotection against SCI-induced apoptosis by activating ERa and regulating the PI3K/AKT pathway.
/EXPL THER/ Previous studies have reported that angelicin exerted antiproliferative effects on several types of tumor cell. However, to the best of our knowledge, the effects of angelicin monotherapy on human liver cancer remain to be investigated. In the present study, the antitumor activity of angelicin was evaluated in vitro and in vivo, and the molecular mechanisms underlying its effects were investigated. The present results revealed that angelicin induced apoptosis in liver cancer cells in a dose- and time-dependent manner. Furthermore, in HepG2 and Huh-7 cells, angelicin-induced apoptosis was demonstrated to be mitochondria dependent, involving the phosphatidylinositol-4,5-bisphosphate 3-kinase/RAC-a serine/threonine-protein kinase signaling pathway. In addition, administration of angelicin to mice bearing liver tumor xenografts inhibited tumor growth, without producing significant secondary adverse effects. These results suggested that angelicin may have potential as a novel therapeutic agent for the treatment of patients with liver cancer.
/EXPL THER/ BACKGROUND: Angelicin is a furocoumarin found in Psoralea corylifolia L. fruit. The purpose of this study was to investigate the protective ability of angelicin against inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells and LPS-induced in vivo acute lung injury model. MATERIALS AND METHODS: The concentrations of tumor necrosis factor alpha (TNF-a) and interleukin (IL)-6 in the culture supernatants of RAW 264.7 cells were determined 24 hr after LPS administration. ALI was induced by intratracheal instillation of LPS. Six hours after LPS inhalation, bronchoalveolar lavage fluid and lung tissue samples were obtained for enzyme-linked immunosorbent assay, histologic, and Western blotting analyses. RESULTS: The results showed that pretreatment with angelicin markedly downregulated TNF-a and IL-6 levels in vitro and in vivo, and significantly decreased the amount of inflammatory cells, lung wet-to-dry weight ratio, and myeloperoxidase activity in LPS-induced ALI mice. Furthermore, Western blotting analysis results demonstrated that angelicin blocked the phosphorylation of IkappaBa, NF-kappaBp65, p38 MAPK, and JNK in LPS-induced ALI. CONCLUSIONS: These results suggest that angelicin was potentially advantageous to prevent inflammatory diseases by inhibiting NF-kappaB and MAPK pathways. Our data indicated that angelicin might be a potential new agent for prevention of inflammatory reactions and diseases in the clinic.

MeSH Pharmacological Classification

Anticonvulsants

Mechanism of Action

The combined action of 365 NM UV light & angelicin inhibited the injection of phage lambda into the host. The inhibition of injection is discussed in terms of photochemically induced crosslinking of the dna inside the phage heads. The electronic structures in the 1st excited states calculated by means of quantum chemistry according to the ppp method were very similar for xanthotoxin, psoralen, & angelicin.

Vapor Pressure

0.0000224 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

523-50-2

Absorption Distribution and Excretion

OBJECTIVE: To investigate the nasal absorption regularities of psoralen and isopsoralen of different concentrations. METHOD: Building an experimental model of rat in situ nasal recirculation and determining the contents of psoralen and isopsoralen by HPLC. RESULT: The nasal absorption of psoralen and isopsoralen fitted in with zero order kinetics, getting saturated with the increase of concentration. CONCLUSION: A suitable concentration is necessary for the preparation of nasal remedies psoralen and isopsoralen.
Coumarin components from Psoralea corylifolia L. are novel drugs in which psoralen and isopsoralen are the active components. The pharmacokinetics, tissue distribution and excretion of the two compounds were studied by liquid chromatography-tandem mass spectrometry after intravenous administration to Wistar rats. The elimination half-lives of psoralen and isopsoralen were 4.88 and 5.35 hr. After dosing, the area under the curves of the tissues decreased in the following order: liver > lung > heart > kidney > spleen > brain for psoralen; and kidney > lung > liver > heart > spleen > brain for isopsoralen. After dosing, 51.27% of psoralen and 56.25% of isopsoralen were excreted as prototype, and urine was the major excretion route. In addition, the pharmacokinetics of psoralen and isopsoralen after oral administration to Wistar rats were also studied. The elimination half-lives of psoralen and isopsoralen were 4.13 and 5.56 hr, and their relative bioavailabilities were 61.45% and 70.35%. Overall, the results show that coumarin components from P. corylifolia L. have high oral bioavailability, they are rapidly and widely distributed into tissues after intravenous administration, but they are slowly cleared and excreted

Wikipedia

Angelicin
Eldecalcitol

Biological Half Life

...The elimination half-lives of psoralen and isopsoralen /after iv administration to Wistar rats/ were 4.88 and 5.35 hr. ...The elimination half-lives of psoralen and isopsoralen /after oral administration to Wistar rats/ were 4.13 and 5.56 hr...

Methods of Manufacturing

We have developed two practical one-step syntheses of 2,3-dihydro-3-hydroxy-2-hydroxyalkylbenzofurans from readily available optically pure alpha,beta-epoxy aldehydes. Electron-deficient resorcinols react with epoxy aldehydes using either Cs2CO3 in DMF or KOH/CaCl2 in MeOH to give adducts 13, 16, 18, 20, 21, and brosimacutin G (6t). Grignard reagents prepared by low-temperature halogen-metal exchange of acetoxy iodocoumarins 35d and 40 and acetoxy bromonaphthalene 41 add to epoxy aldehyde (S)-26 to complete the first syntheses of vaginidiol (7c), vaginol (7t), smyrindiol (8c), xanthoarnol (8t), and avicenol A (9t). Acid-catalyzed fragmentation of vaginidiol or vaginol provides angelicin, while that of smyrindiol or xanthoarnol affords psoralen. In both cases, the trans isomers fragment only twice as fast as the cis isomers, possibly through the intermediacy of a common benzylic cation. This may have implications for the biosynthesis of angelicin and psoralen.

General Manufacturing Information

Psoralens are natural furocoumarins well-known for their photosensitizing potential. Porphyrins, including hematoporphyrin derivatives (HPD), are also potent photosensitizers. ... Psoralens ... have an action spectrum in the UV-A range. /Psoralens/

Analytic Laboratory Methods

Psoralea corylifolia leaves were dried, pulverized, extracted with ether, & the extract treated with 5% sodium carbonate & then with 5% sodium hydroxide to give an aqueous fraction, which was neutralized in 10% sulfuric acid, & extracted with chloroform. The original phase was evaported, dissolved in petroleum ether & crystallized to give crystalline psoralen & angelicin.
TLC on silufol LIV-254 plates with a luminescent indicator was used for the separation of psoralen & angelicin. The solvent system was petroleum ether-ethyl acetate (2:1). The furocoumarins were eluted from silufol by heating with 95% alcohol for 3 hr & determined by spectrophotometric analysis of the eluate at 246 nm. The spectrophotometric analysis limit for angelicin was 0.6 ug.
Furocoumarins from different parts of heracleum laciniatum were separated by TLC & indirectly quantified by fluorospectrophotometry. Benzene/ether (2.5:1) gave the best separation on silica gel plates. Bergapten, pimpinellin, angelicin, sphondin, isobergapten, & isopimpinellin were identified. The contents of furocoumarins in the extracts from roots & leaves were approx equal & slightly higher than that of fruits. The stems contained only small amounts.
A colorimetric method based on a diazotizing reaction for psoralen & isopsoralen (angelicin), alone, in mixtures, & in tablet dosage forms.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C Storage class (TRGS 510): Non Combustible Solids

Interactions

Photochemical genotoxicity can be detected using appropriately adapted versions of most of the standard in vitro genotoxicity assays. The most sensitive approach to detect potentially photogenotoxic agents seems to be the investigation of DNA damage (DNA strand breakage, chromosomal aberrations, micronuclei) in mammalian cells in vitro. In a previous paper, we proposed the use of the micronucleus assay in Chinese hamster V79 cells for this purpose. This assay was found suitable to detect various photogenotoxic compounds with different photoactivation mechanisms. In order to extend the experimental experiences with this assay, we present here further data from a screening mode testing of 16 different potential photosensitizers. The photoclastogenic and photocytotoxic potential of the compounds was investigated concomitantly. So far, all substances detected in the photo-micronucleus assay as photogenotoxins also exhibited photocytotoxic properties but not vice versa. Among the compounds tested in the present study, tiaprofenic acid, 5-MOP, angelicin, nitrazepam, bendroflumethiazide, and dacarbazine were photogenotoxic and photocytotoxic. Further, 6-mercaptopurine, a metabolite of azathioprine was positive for both endpoints, whereas azathioprine was found negative. Azathioprine seems to be an example of a compound which lacks photo(geno)toxic properties in vitro but may be converted to a photosensitizer by enzymatical metabolization. With the results obtained in this study, the data base for the photo-micronucleus assay was extended to 35 compounds, which were tested using the same protocol and the same irradiation conditions. The photogenotoxicity results of all these compounds are summarized and discussed in correlation to their different photoactivation mechanisms, photocytotoxicity and photocarcinogenicity.
In this study we have found that the crude extract of Psoraleae Fructus inhibited acetylcholinesterase activity in vitro and ameliorated impairment of the inhibitory avoidance response and of the water maze spatial performance caused by scopolamine in rats. Among all fractions, the chloroform fraction showed the best inhibitory effect on acetylcholinesterase activity and could reduce the scopolamine-induced inhibitory avoidance response impairment. Psoralen and isopsoralen, two major constituents of the chloroform fraction of Psoraleae Fructus identified by high performance liquid chromatography, also reduced the extent of the inhibitory avoidance response impairment. The results suggest that psoralen and isopsoralen are the major active ingredients of Psoraleae Fructus responsible for the progressive reversal of scopolamine-induced amnesia, whose effects are partially associated with inhibition of AchE activity and hence activation of the central cholinergic neuronal system.
Monofunctional psoralens, plus UVA radiation are not erythemogenic and are less mutagenic than bifunctional psoralens plus UVA radiation. Thus, they have received considerable attention in recent years as potential therapeutic agents for various skin diseases. The purpose of this study was to examine the immunologic side effects following treatment of mice with a monofunctional psoralen plus UVA radiation. We report that angelicin plus UVA radiation suppressed the induction of contact hypersensitivity to dinitrofluorobenzene. This decreased immune response was associated with the presence of splenic suppressor cells that transferred suppression to normal recipients. Treatment with angelicin and UVA radiation also decreased the number of Thy-1+ and Ia+ dendritic epidermal cells in the treated site. We conclude that although this monofunctional psoralen is not phototoxic, it has immunosuppressive activity in mice.
Because of the undesirable side effects associated with the use of 8-methoxypsoralen and long-wave ultraviolet A (UVA) radiation in the treatment of skin disorders such as psoriasis, the use of monofunctional psoralens, which are less erythemogenic, less mutagenic, and generally non-phototoxic, has received considerable attention. Little is known, however, about the immunosuppressive properties of monofunctional psoralens. The purpose of this study was to examine the effect of parenteral administration of a monofunctional psoralen, angelicin, plus exposure to UVA radiation on the immune response. Injection of angelicin followed by exposure to UVA radiation significantly suppressed delayed-type hypersensitivity to alloantigen in a dose-dependent fashion. Similarly, the capacity of spleen cells from the angelicin and UVA-treated animals to proliferate to alloantigen was significantly suppressed. The suppression was specific for the alloantigen used to sensitize the angelicin and UVA-treated animals and was associated with the appearance of splenic antigen-specific suppressor T lymphocytes. These data demonstrate that the effect of systemic administration of a monofunctional psoralen followed by UVA exposure on the immune response is similar to that seen following the injection of bifunctional psoralens. These findings also suggest that the severe skin phototoxicity associated with the use of a bifunctional psoralen and UVA radiation is not necessary for the induction of systemic immuno-suppression. Furthermore, the induction of systemic antigen-specific immunosuppression by angelicin plus UVA, without overt skin phototoxicity, suggests the possibility of using this and related compounds to specifically inhibit unwanted immune reactions.
For more Interactions (Complete) data for Isopsoralen (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds

Xiaoyu Sui, Tingting Liu, Jicheng Liu, Jie Zhang, Honglian Zhang, Huiyu Wang, Ying Yang
PMID: 32711373   DOI: 10.1016/j.ultsonch.2020.105263

Abstract

Recently, integrated and sustainable methods for extracting active substances from plant materials using green solvents, i.e., ionic liquids, have gained increasing attention. Ionic liquids showsuperiority over conventional organic solvents; however, they also exhibit negative factors and problems, such as high viscosity, poor water intermiscibility, intensive foaming and poor affinity for fat-soluble substances. The proposed method utilizes ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming (UESILED) to improve the extraction efficiency of ionic liquids. Single-factor experiments and a Box-Behnken design (BBD) were utilized to optimize the extraction procedure. The optimal conditions were as follows: extraction solvent, [C
MIM]Br; ultrasonic treatment time, 28 min; ultrasonic irradiation power, 437 W; liquid-solid ratio, 10 mL/g; particle size, 60 ~ 80 mesh; ultrasonication temperature, 313 K; and [C
MIM]Br solution concentration, 0.5 mol/L. In comparison with those of other reference extraction methods, the proposed method exhibited higher yields of two furocoumarins and operational feasibility. Moreover, the mechanism of UESILED was elaborated in terms of accelerating infiltration, dissolution and defoaming. The feasible and efficient ultrasonic-enhanced ionic liquid-based extraction established in this study strongly contributes to overcoming the limitations of ionic liquid solvents. The present research indicates that this improved process will be beneficial for the extraction of other fat-soluble substances and provides promising concepts and experimental data.


Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn

Xiangyun Jian, Yucheng Zhao, Ziwen Wang, Shan Li, Li Li, Jun Luo, Lingyi Kong
PMID: 32761540   DOI: 10.1007/s11103-020-01045-4

Abstract

Psoralen synthase and angelicin synthase responsible for the formation of psoralen and angelicin in Peucedanum praeruptorum Dunn were identified and functionally characterized, respectively. Furanocoumarins were reported to possess several activities such as anticancer, anti-inflammatory and neuroprotective, and function as phytotoxin and allelochemical in plants. Furanocoumarins are the main bioactive ingredient in P. praeruptorum which is a commonly used traditional Chinese medicine. Phenylalanine ammonia lyase (PAL), 4-coumarate: CoA ligase (4CL), p-coumaroyl CoA 2'-hyfroxylase (C2'H) were cloned previously to elucidate the biosynthetic mechanism of coumarin lactone ring. However, the genes involved in complex coumarins in P. praeruptorum have not been explored. Herein, putative psoralen synthase CYP71AJ49 and angelicin synthase CYP71AJ51 were cloned from P. praeruptorum. In vivo and in vitro yeast assays were conducted to confirm their activities. Furthermore, the results of High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) verified that CYP71AJ49 catalyzed the conversion of marmesin to psoralen, and CYP71AJ51 catalyzed columbianetin to angelicin. Subsequently, the expression profile showed that CYP71AJ49 and CYP71AJ51 were easily affected by environmental conditions, especially UV and temperature. The genes tissue-specific expression and compounds tissue-specific distribution pattern indicated the existence of substance transport in P. praeruptorum. Phylogenetic analysis was conducted with 27 CYP71AJs, CYP71AJ49 and CYP71AJ51 were classified in I-4 and I-2, respectively. These results provide further insight to understand the biosynthetic mechanism of complex coumarins.


Simultaneous characterization of multiple Psoraleae Fructus bioactive compounds in rat plasma by ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry for application in sex-related differences in pharmacokinetics

Zhi-Xing Zhou, Li Yang, Li-Yuan Cheng, Ying-Li Yu, Lei Song, Kun Zhou, Ying-Liang Wu, Yue Zhang
PMID: 32384213   DOI: 10.1002/jssc.202000286

Abstract

A method for the simultaneous quantification of 13 bioactive compounds (psoralen, isopsoralen, isobavachin, bakuchalcone, neobabaisoflavone, bavachin, corylin, psoralidin, isobavachalcone, bavachinin, corylifol A, bavachalcone, and bakuchiol) by ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry has been developed and validated in rat plasma. Osthol was used as an internal standard and plasma samples were pretreated with one-step liquid-liquid extraction. These analytes were separated using a gradient mobile phase system of water and acetonitrile at a flow rate of 0.2 mL/min on a reverse-phase C18 column and analyzed in the selected multiple reactions monitoring mode. All calibration curves were linear (r > 0.9952) over the tested ranges. The intra- and interday accuracy and precisions of these analytes at three different concentration levels were within the acceptable limits of <15% at all concentrations. The mean recoveries of these analytes at three concentrations were more than 60.2% and the matrix effects were in the range of 85-115%. Stability studies proved that the analytes were stable under the tested conditions. The developed method was applied to evaluating the pharmacokinetic study of 13 bioactive compounds after oral administration of Psoraleae Fructus in rat of different genders. Some active compounds in Psoraleae Fructus had sex-related pharmacokinetics.


Simultaneous determination of multiple components in rat plasma and pharmacokinetic studies at a pharmacodynamic dose of Xian-Ling-Gu-Bao capsule by UPLC-MS/MS

Xi-Yang Tang, Zi-Qin Dai, Qing-Chang Wu, Jia-Xing Zeng, Meng-Xue Gao, Hui-Hui Xiao, Zhi-Hong Yao, Yi Dai, Xin-Sheng Yao
PMID: 31473481   DOI: 10.1016/j.jpba.2019.112836

Abstract

Xian-Ling-Gu-Bao capsule (XLGB) is an effective traditional Chinese medicine prescription (TCMP) that is used for the prevention and treatment of osteoporosis in China. A rapid, simple, efficient and stable method based on UPLC-MS/MS technology was developed for simultaneous determination of multiple components of XLGB in rat plasma. Mass spectrometric detection was performed in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). For twenty-one selected quantitative prototypes, all calibration curves showed favourable linearity (r>0.9932) in linear ranges. The lower limits of quantification (LLOQs) were 2 ng/mL for psoralen (PL), 2.5 ng/mL for asperosaponin VI (AS), 1 ng/mL for isopsoralen (IPS) and sweroside (SW), 0.5 ng/mL for magnoflorine (MA), bavachinin (BVN), tanshinone IIA (TA), timosaponin BII (TBII) and icaritin (ICT), 0.1 ng/mL for epimedin B (EB) and epimedin C (EC), 0.05 ng/mL for icariin (IC), isobavachalcone (IBC), psoralidin (PD), bavachin (BV), bavachalcone (BC), epimedin A (EA) and isobavachin (IBV), 0.02 ng/mL for neobavaisoflavone (NEO) and icariside I (ICI) and 0.01 ng/mL for icariside II (ICII). The intra-day and inter-day (low, medium, high) precision (relative standard deviation) for all analytes was less than 8.63%, and the accuracies (as relative error) were in the range of -12.45% to 8.91%. Extraction recoveries and matrix effects of analytes and IS were acceptable. All analytes were stable during the assay and storage in plasma samples. The validated method was successfully applied to the pharmacokinetics (PK) studies of the twenty-one prototypes at pharmacodynamic doses (0.3 and 1 g/kg/day). In addition, dynamic profiles of 28 metabolites (phase II conjugates: 23 glucuronide conjugates, 2 sulfate conjugates and 3 glucuronide or sulfate conjugates) were also monitored by their area/IS area-time curves. As a result, coumarins, prenylated flavonoids from Psoraleae Fructus, alkaloids and prenylated flavonol glycosides from Epimedii Herba, and iridoid glycosides, triterpenoid saponins from Dipsaci Asperoidis Radix were considered to be the key effective substances of XLGB due to their high exposure and appropriate pharmacokinetic features. This is the first report to reveal pharmacodynamic ingredients by a reversed pharmacodynamic (PD) - pharmacokinetics (PK) study.


[Psoralen and isopsoralen improve lipid metabolism disorder via inhibition of NF-κB activation in LO2 cells]

Li-Shan Zhou, Su-Qi Yan, Xiao-Li Xiong, Juan Huang, Huan Qin, Ling-Ling Zhang, Lin-Li Zhang, Jian-Qiao Tang
PMID: 31355570   DOI: 10.19540/j.cnki.cjcmm.20190129.004

Abstract

The aim of this paper was to investigate the mechanism and effect of psoralen and isopsoralen in the treatment of lipid accumulation in LO2 cells. Human LO2 cells nonalcoholic fatty liver models were established by using palmitic acid( PA). Then psoralen and isopsoralen were administered for intervention. Intracellular triglyceride( TG) and total cholesterol( TC) content,the cell supernatant alanine aminotransferase( ALT) and aspartate aminotransferase( AST) levels were determined by enzyme method. Cell supernatant proinflammatory cytokines( IL-6,TNF-α) and chemokines( IL-8,MCP-1) were determined by ELISA method. Western blot method was conducted to detect the protein expression of intracellular nuclear factor( NF-κB) p65 phosphorylation( p-p65),nonphosphorylated protein( p65),and transforming factor TGF-β1. Result showed that as compared with the model group,intracellular TG and TC levels,the cell supernatant ALT and AST levels,proinflammatory cytokines and chemokines were decreased( P < 0. 01,P <0. 05); the p-p65/p65 ratio and TGF-β1 protein expression were also significantly decreased( P< 0. 01,P< 0. 05) in psoralen intervention group. As compared with the model cells,intracellular TG content had no significant changes,but all the other indexes were reduced( P<0. 01,P<0. 05) in the cells of isopsoralen intervention group. Psoralen exhibited better effect than isopsoralen( P< 0. 01,P<0. 05). It is concluded that psoralen could improve the adipogenesis of LO2 cells induced by PA; both psoralen and isopsoralen are effective in ameliorating LO2 cells injury induced by PA,reducing inflammation via inhibiting the activation of NF-κB and down-regulating the expression of TGF-β1.


The mechanism of Psoralen and Isopsoralen hepatotoxicity as revealed by hepatic gene expression profiling in SD rats

Lei Song, Bin Yu, Li Yang, Zhao-Xin Wang, Yue Zhang, Ying-Li Yu, Kun Zhou
PMID: 31271704   DOI: 10.1111/bcpt.13287

Abstract

The main bioactive components of Fructus psoraleae, such as psoralen and isopsoralen, are known to be hepatotoxic. However, its underlying mechanism is to be elucidated.
To address this, SD rats were randomly divided into control group, 60 mg/kg psoralen group and 60 mg/kg isopsoralen group. Blood was collected to detect serum biochemical indices. RNA was extracted from liver samples, and then, cDNA gene expression profiles were analysed.
Psoralen administration significantly up-regulated serum AST (aspartate aminotransferase) while addition of isopsoralen increased serum ALT (alanine aminotransferase), AST, TBA (total bile acid) and TG (total triglyceride) levels. A total of 172 differentially expressed genes (DEGs) were acquired between psoralen group and control group while 884 DEGs were screened between isopsoralen group and control group. Chemical Carcinogenesis and Metabolism of Xenobiotics by Cytochrome P450 were the two most significantly enriched pathways as revealed by DEGs. Liver was the most impacted organ, and endoplasmic reticulum was the most impacted organelle in subcellular level. Finally, some kinds of cancers and cytochrome p450 oxidoreductase deficiency were predicted. Taken together, psoralen and isopsoralen might cause hepatotoxicity mainly through cytochrome P450 metabolism of xenobiotics. Furthermore, Cyp1a1, Cyp1a2, Gstm1 and Akr7a3 worked as key genes in hepatotoxicity. Moreover, endoplasmic reticulum was the main target subcellular structure in hepatotoxicity induced by psoralen and isopsoralen.


Transformation of Psoralen and Isopsoralen by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites

Lu Liu, Lei Zhang, Ze-Xu Cui, Xiao-Yan Liu, Wei Xu, Xiu-Wei Yang
PMID: 31718071   DOI: 10.3390/molecules24224080

Abstract

Psoralen (P) and isopsoralen (IP) are the main active ingredients in the dried fruit of
L. (PC), with a wide range of pharmacology activities. The intestinal bacteria biotransformation plays a central role in the metabolism of the complex ingredients in traditional Chinese medicine (TCM). Our study aimed to investigated the metabolic profile of P and IP in the intestinal condition, co-cultured with human fecal bacteria anaerobically. Four bio-transforming products were obtained, including 6,7-furano-hydrocoumaric acid (P-1) and 6,7-furano-hydro- coumaric acid methyl ester (P-2), which transformed from P, and 5,6-furano-hydrocoumaric acid (IP-1) and 5,6-furano-hydrocoumaric acid methyl ester (IP-2), which were transformed from IP. It is worth mentioning that IP-2 is a new compound that has not been published. Their structures were analyzed based on their spectroscopic data. Moreover, a highly sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was used to characterize the metabolic pathways of P, IP, and their bio-transforming products in the reaction samples. In addition, the dampening effects against the oxidative stress of P, IP, and their bio-transforming products by human intestinal flora were estimated in vitro via the human colorectal cells (HCT116) and heterogeneous human epithelial colorectal adenocarcinoma cells (Caco-2) cell lines. The results showed that the metabolites have stronger activity than P and IP, which possibly provides a basis for elucidating the treating mechanisms of PC extract against inflammatory bowel disease.


Structure Based Multitargeted Molecular Docking Analysis of Selected Furanocoumarins against Breast Cancer

Reetuparna Acharya, Shinu Chacko, Pritha Bose, Antonio Lapenna, Shakti Prasad Pattanayak
PMID: 31673107   DOI: 10.1038/s41598-019-52162-0

Abstract

Breast cancer is one of the biggest global dilemmas and its current therapy is to target the hormone receptors by the use of partial agonists/antagonists. Potent drugs for breast cancer treatment are Tamoxifen, Trastuzumab, Paclitaxel, etc. which show adverse effects and resistance in patients. The aim of the study has been on certain phytochemicals which has potent actions on ERα, PR, EGFR and mTOR inhibition. The current study is performed by the use of molecular docking as protein-ligand interactions play a vital role in drug design. The 3D structures of ERα, PR, EGFR and mTOR were obtained from the protein data bank and docked with 23 3D PubChem structures of furanocoumarin compounds using FlexX. Drug-likeness property was checked by applying the Lipinski's rule of five on the furanocoumarins to evaluate anti-breast cancer activity. Antagonist and inhibition assay of ERα, EGFR and mTOR respectively has been performed using appropriate in-vitro techniques. The results confirm that Xanthotoxol has the best docking score for breast cancer followed by Bergapten, Angelicin, Psoralen and Isoimperatorin. Further, the in-vitro results also validate the molecular docking analysis. This study suggests that the selected furanocoumarins can be further investigated and evaluated for breast cancer treatment and management strategies.


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